molecular formula C14H14ClN3O4S2 B019321 Benzylhydrochlorothiazide CAS No. 1824-50-6

Benzylhydrochlorothiazide

Cat. No.: B019321
CAS No.: 1824-50-6
M. Wt: 387.9 g/mol
InChI Key: BWSSMIJUDVUASQ-UHFFFAOYSA-N
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Description

Benzylhydrochlorothiazide is a benzothiadiazine, a sulfonamide, a secondary amino compound, an organochlorine compound and a member of benzenes.
This compound is a benzothiadiazine sulfonamide derivative belonging to the class of the thiazide diuretics.

Scientific Research Applications

  • Dermatological Applications : Inamoto, Watanabe, and Nakamura (1984) reported that Benzylhydrochlorothiazide administration can stimulate new skin lesions in patients with porokeratosis of Mibelli, leading to eosinophilic spongiosis and cornoid lamella formation (Inamoto, Watanabe, & Nakamura, 1984).

  • Therapeutic Applications as Diuretics and Antihypertensive Agents : Research by Gyűjtő et al. (2020) highlighted that 1,2,3-Benzothiadiazine 1,1-dioxide derivatives, which include this compound, show potential as diuretics and antihypertensive agents (Gyűjtő et al., 2020).

  • Inhibitors of Carbonic Anhydrase Enzyme : A study by Supuran (1996) demonstrated that Chlorothiazide complexes with divalent metal ions, a group that includes this compound, show potential as inhibitors of carbonic anhydrase enzyme, useful in treating hypertension and kidney diseases (Supuran, 1996).

  • Antitumor Applications : Bradshaw and Westwell (2004) discussed Phortress, a potent and selective antitumor benzothiazole that targets sensitive cells, suggesting potential applications of this compound in cancer treatment (Bradshaw & Westwell, 2004).

  • Risk of Diabetes in Predisposed Individuals : Wolff (1964) found that Benzothiadiazines, including this compound, can cause diabetes in predisposed individuals, with the risk increasing over time (Wolff, 1964).

  • Analytical Techniques for Estimation : Savaj, Raj, and Sojitra (2015) noted improvements in analytical techniques for estimating hydrochlorothiazide in biological media, aiding treatment of high blood pressure and edema, relevant to this compound (Savaj, Raj, & Sojitra, 2015).

  • Lead for New Treatments : Supuran (2008) highlighted that old diuretics like hydrochlorothiazide could be leads for new treatments, as they inhibit multiple carbonic anhydrase isoforms involved in critical physiological processes, relevant to this compound (Supuran, 2008).

Mechanism of Action

Target of Action

Benzylhydrochlorothiazide, like other thiazides, primarily targets the Na+/Cl- cotransporter in the distal convoluted tubules in the kidneys . This transporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .

Mode of Action

This compound acts as a diuretic by inhibiting the Na+/Cl- cotransporter, thereby preventing the reabsorption of sodium and chloride ions . This results in an increase in the excretion of sodium, chloride, and consequently, water . This diuretic effect leads to a decrease in blood volume, which can help reduce blood pressure .

Biochemical Pathways

The inhibition of the Na+/Cl- cotransporter disrupts the normal electrolyte balance in the body. It leads to increased water loss (diuresis), decreased blood volume, and reduced blood pressure . Additionally, the inhibition of this transporter can cause a loss of potassium and an increase in serum uric acid .

Pharmacokinetics

The onset of diuresis occurs in about 2 hours, and the peak effect is observed in about 4 to 6 hours .

Result of Action

The primary result of this compound’s action is the promotion of diuresis, leading to a reduction in blood volume and blood pressure . This makes it useful in the treatment of conditions like hypertension and edema . It can also lead to electrolyte imbalances, including loss of potassium and increased serum uric acid .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, factors that affect the drug’s absorption, distribution, metabolism, and excretion can impact its overall effectiveness. Additionally, patient-specific factors such as age, kidney function, and presence of other medical conditions can also influence the drug’s action .

Properties

IUPAC Name

3-benzyl-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4S2/c15-10-7-11-13(8-12(10)23(16,19)20)24(21,22)18-14(17-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,17-18H,6H2,(H2,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSSMIJUDVUASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045114
Record name Benzylhydrochlorothiazide
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Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96782-98-8, 96782-97-7, 1824-50-6
Record name 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (-)-
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Record name 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (+)-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylhydrochlorothiazide
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URL https://commonchemistry.cas.org/detail?cas_rn=1824-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylhydrochlorothiazide [JAN]
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Record name benzylhydrochlorothiazide
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Record name Benzylhydrochlorothiazide
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Record name BENZYLHYDROCHLOROTHIAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism behind Benzylhydrochlorothiazide's phototoxic effects?

A1: While the exact mechanism is still under investigation, research suggests that this compound, upon exposure to ultraviolet (UV) radiation, particularly UVA, can induce the production of reactive oxygen species (ROS) [, ]. These ROS can cause damage to cellular components like lipids in cell membranes, leading to cell death []. This process, known as phototoxicity, has been observed in various in vitro and in vivo models [, , , ].

Q2: How does the structure of this compound contribute to its phototoxic potential?

A2: The presence of the benzothiadiazine ring structure in this compound and other thiazide diuretics is believed to play a key role in their phototoxic properties []. Structural modifications within this class of compounds can impact their phototoxic potency. For example, Penflutizide, another thiazide diuretic, exhibits higher lipid peroxidation potency compared to this compound when exposed to UVA [].

Q3: What in vitro models have been used to study the phototoxicity of this compound?

A3: Researchers have employed several in vitro models to investigate this compound's phototoxic effects. These include:

  • Photohemolysis assay: This model assesses the drug's ability to induce red blood cell lysis upon exposure to light, indicating membrane damage [, ].
  • Cell culture models: These studies expose cell lines to the drug and UV radiation, measuring cell death and morphological changes to evaluate phototoxicity [, , , ].

Q4: Have any in vivo studies been conducted to assess this compound's phototoxicity?

A4: Yes, studies using hairless mice have confirmed the phototoxic potential of this compound [, ]. Intradermal injections of the drug followed by UVA exposure resulted in skin reactions like edema, ulceration, and increased skin fold thickness, indicating phototoxic damage [].

Q5: Are there any known strategies to mitigate the phototoxic effects of thiazide diuretics like this compound?

A5: Research suggests that antioxidants, such as ascorbic acid and alpha-tocopherol, can significantly inhibit the photohemolysis induced by this compound and other thiazide diuretics in vitro []. This points to the involvement of ROS in the phototoxic process and suggests a potential avenue for mitigating these effects.

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